B607078 Dextranomer CAS No. 56087-11-7

Dextranomer

カタログ番号 B607078
CAS番号: 56087-11-7
InChIキー: None
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dextranomer, also known by trade names Debrisan and Exudex, is a cicatrizant used in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . It consists of dextran polymer chains cross-linked into a three-dimensional network .


Synthesis Analysis

This compound is synthesized through a process called dextranolysis, which involves the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides . This process is catalyzed by a type of hydrolase called dextranase .


Molecular Structure Analysis

This compound consists of dextran polymer chains that are cross-linked into a three-dimensional network . Dextranase enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides, a process catalyzed by dextranase .


Physical And Chemical Properties Analysis

This compound is a hydrophilic dextran polymer. When applied to an exudating wound, it produces a ‘chromatographic like’ separation of constituents of the wound exudate and of other particles (e.g. bacteria, cellular debris) which may be found at the wound surface .

科学的研究の応用

Dextranomer as a Biocompatible Bulking Agent

This compound, when combined with stabilized sodium hyaluronate (this compound/hyaluronic acid), serves as a biocompatible bulking agent. It is administered via submucosal injection and hypothesized to expand the submucosal layer of the anal canal, improving bowel control. In clinical studies, this treatment was well tolerated and associated with symptomatic improvements in adult patients with fecal incontinence (Hoy, 2012).

This compound in Pediatric Vesicoureteral Reflux

This compound/hyaluronic acid copolymer has been utilized for the endoscopic treatment of pediatric vesicoureteral reflux. Studies show its effectiveness and safety, with long-term follow-up indicating sustained response without deterioration in patients responding positively to treatment (Läckgren et al., 2001).

This compound in Nanoparticle Biomedical Applications

Dextran, due to its biocompatibility and biodegradability, has been explored in the development of dextran nanoparticles for biomedical applications. Its solubility and non-toxic nature make it suitable for use in nanomedicine, drug delivery, and imaging systems (Banerjee & Bandopadhyay, 2016).

This compound in Drug Delivery Systems

Dextran's use extends to drug-delivery systems, where it's modified to improve properties like hydrophilicity and sensitivity to temperature, pH, and ionic strength. This adaptation broadens its application in gene transfection and drug delivery (Huang & Huang, 2018).

This compound in Continence Improvement

In pediatric patients with urinary incontinence due to neurogenic and structural causes, this compound/hyaluronic acid copolymer has been used to increase bladder outlet resistance, leading to improvements in dryness and bladder capacity (Caione & Capozza, 2002).

This compound's Role in Velopharyngeal Insufficiency

This compound/hyaluronic acid copolymer implants have been employed in treating velopharyngeal insufficiency. These implants, injected into the posterior nasopharyngeal area, can be identified in imaging studies post-treatment (Brinjikji, Cofer, & Lane, 2015).

This compound in Acid-Responsive Drug Delivery

Modified dextran with acetal moieties has been developed for acid-responsive drug delivery applications. This modification allows for pH-sensitive microparticle degradation and effective drug release (Bachelder et al., 2008).

作用機序

Dextranomer works by absorbing wound exudate, as well as wound debris and micro-organisms, into the this compound beads or into the spaces between the beads, thus removing such products from the wound surface .

Safety and Hazards

Dextranomer is contraindicated in patients with active inflammatory bowel disease, immunodeficiency disorders or ongoing immunosuppressive therapy, previous radiation treatment to the pelvic area, significant mucosal or full thickness rectal prolapse, active anorectal conditions including abscess, fissures, sepsis, bleeding, proctitis, or other infections, anorectal atresia, tumors, or malformation, rectocele, allergy to hyaluronic acid-based products, rectal varices, and presence of existing implant (other than Solesta) in the anorectal region .

将来の方向性

The future directions of Dextranomer could involve its potential use in microbial growth and metabolic processes. The utilization of dextranase hydrolysates can facilitate the breakdown of dextran, thereby eliminating potential impediments and generating more conducive circumstances for the fermentation procedure .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dextranomer involves the reaction of dextran with epichlorohydrin and sodium hydroxide.", "Starting Materials": [ "Dextran", "Epichlorohydrin", "Sodium hydroxide", "Water" ], "Reaction": [ "Dextran is dissolved in water to form a solution.", "Epichlorohydrin is added to the solution and the pH is adjusted to alkaline using sodium hydroxide.", "The reaction mixture is stirred at a specific temperature for a specific time.", "The resulting product is filtered, washed and dried to obtain Dextranomer." ] }

CAS番号

56087-11-7

IUPAC名

None

InChI

None

InChIキー

None

SMILES

O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dextranomer;  Debrisan;  Dextranomere;  Dextranomero;  Dextranomerum.

製品の起源

United States

Q & A

Q1: How does dextranomer interact with wounds to promote healing?

A1: this compound possesses a high molecular weight and a porous structure, enabling it to absorb exudate and create a moist wound environment conducive to healing. [] It also interacts with and traps bacteria, contributing to a cleaner wound bed. []

Q2: What are the downstream effects of this compound in wound healing?

A2: By absorbing exudate, this compound helps reduce wound edema and promote autolytic debridement, ultimately contributing to faster wound closure. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The specific molecular formula and weight of this compound can vary depending on the degree of cross-linking and the manufacturing process. It is essentially a complex polysaccharide composed of glucose units linked predominantly by α-1,6-glycosidic bonds.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data for this compound is not extensively detailed in the provided research, techniques like infrared spectroscopy can be employed to characterize its structure, particularly the glycosidic bonds and functional groups.

Q5: How does this compound perform in moist environments?

A5: this compound exhibits excellent compatibility with moist environments, readily absorbing wound exudate and maintaining a moist environment that promotes healing. [, ]

Q6: What are the applications of this compound under various conditions?

A6: this compound's properties make it suitable for various applications like: * Treating chronic wounds, including venous leg ulcers and pressure ulcers. [, ] * Managing infected wounds. [, ] * Endoscopic treatment of VUR in children. [, ] * Bulking agent for urinary incontinence. [, ]

Q7: Does this compound possess any inherent catalytic properties?

A7: this compound is not inherently catalytic. Its primary mechanism of action relies on its physical properties like porosity and absorbency.

Q8: Have any computational studies been conducted on this compound?

A8: While the provided research doesn't delve into computational studies, techniques like molecular dynamics simulations could be employed to understand this compound's behavior in various environments and potentially guide the development of modified this compound-based materials.

Q9: How does modifying the structure of this compound impact its properties?

A9: While specific structure-activity relationships are not extensively discussed in the provided research, altering this compound's cross-linking density could influence its degradation rate, swelling behavior, and overall efficacy.

Q10: What is the stability of this compound under various storage conditions?

A10: While specific stability data is not extensively detailed, this compound formulations are typically stable under recommended storage conditions.

Q11: Are there formulation strategies to improve this compound's properties?

A11: Combining this compound with other agents, such as hyaluronic acid, has been explored to enhance its properties and broaden its applications. [, , ]

Q12: Does the use of this compound comply with relevant SHE regulations?

A12: this compound-based medical products are subject to stringent safety and efficacy regulations. Manufacturers and researchers must adhere to these guidelines to ensure the safe and ethical use of the material.

Q13: What is the ADME profile of this compound?

A13: As a locally administered agent, this compound is not systemically absorbed. It primarily exerts its effects locally at the site of application.

Q14: What in vitro and in vivo studies support the efficacy of this compound?

A14: Numerous studies have investigated the efficacy of this compound. * In vitro studies can assess its antibacterial properties and interaction with wound cells.* Animal models, often using induced wounds, evaluate healing rates, infection control, and tissue response. []* Clinical trials in humans have demonstrated its efficacy in managing chronic wounds and treating VUR. [, ]

Q15: What are the known side effects associated with this compound?

A15: this compound is generally well-tolerated. Some individuals may experience mild, transient side effects like local irritation or allergic reactions. []

Q16: Can this compound be used in drug delivery systems?

A16: While not extensively explored in the provided research, this compound's biocompatibility and biodegradability make it a potential candidate for developing targeted drug delivery systems, particularly for wound healing applications.

Q17: How is this compound quantified in biological samples?

A17: As a locally administered agent, this compound quantification in biological samples is not typically required.

Q18: What is the environmental impact of this compound disposal?

A18: this compound is biodegradable, minimizing its environmental impact.

Q19: How does the solubility of this compound impact its applications?

A19: this compound's water-absorbing capacity, rather than its solubility, is key to its function in wound healing and other applications.

Q20: What are some alternatives to this compound in wound care?

A20: Alternatives to this compound in wound care include:* Alginate dressings []* Hydrocolloid dressings []* Honey-based wound care products []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。